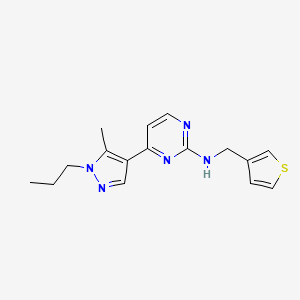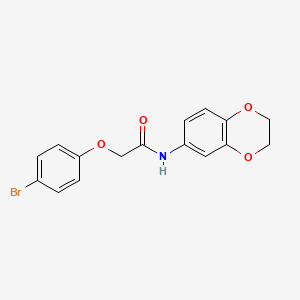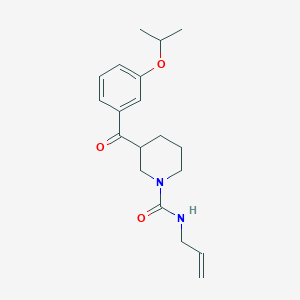![molecular formula C26H27N3O2 B4997231 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B4997231.png)
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide is a chemical compound used in scientific research for its fluorescent properties. It is commonly referred to as BODIPY-TMR or BODIPY-TR, and it has become a popular tool for studying various biological processes.
作用机制
BODIPY-TMR works by emitting a fluorescent signal when it is excited by light of a specific wavelength. The fluorescent signal can be detected and measured using various imaging techniques such as confocal microscopy and flow cytometry. The mechanism of action of BODIPY-TMR is based on the principle of fluorescence resonance energy transfer (FRET), which is a non-radiative energy transfer process between two fluorophores. BODIPY-TMR is often used in combination with other fluorescent probes to study complex biological systems.
Biochemical and Physiological Effects:
BODIPY-TMR is a non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. It is commonly used in live-cell imaging studies and has been shown to have minimal phototoxicity and photobleaching.
实验室实验的优点和局限性
One of the main advantages of using BODIPY-TMR is its high quantum yield and brightness, which makes it an ideal tool for studying low-abundance proteins and molecules. BODIPY-TMR is also highly photostable, which means that it can be used for long-term imaging studies without significant loss of signal intensity. However, one of the limitations of BODIPY-TMR is its sensitivity to changes in pH and temperature, which can affect its fluorescent properties.
未来方向
There are several future directions for the use of BODIPY-TMR in scientific research. One of the areas of interest is the development of new fluorescent probes that can be used in combination with BODIPY-TMR to study complex biological systems. Another area of interest is the use of BODIPY-TMR in the development of new imaging techniques that can be used to study biological processes at the molecular level. Finally, there is also interest in the use of BODIPY-TMR in the development of new diagnostic tools for the detection of diseases such as cancer.
合成方法
BODIPY-TMR is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzaldehyde to form 2-(4-(dimethylamino)phenyl)-1,3-benzoxazole. This intermediate compound is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}benzamide. The final step involves the introduction of a thiomethyl group to the nitrogen atom of the benzamide group.
科学研究应用
BODIPY-TMR is widely used in scientific research for its fluorescent properties. It is commonly used as a fluorescent probe for studying various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. BODIPY-TMR has also been used to study the dynamics of lipid droplets in live cells and the uptake of nanoparticles by cells.
属性
IUPAC Name |
4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-26(2,3)19-10-6-17(7-11-19)24(30)27-20-12-15-23-22(16-20)28-25(31-23)18-8-13-21(14-9-18)29(4)5/h6-16H,1-5H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBSVXIXJTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![5'-bromo-5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4997203.png)



![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B4997238.png)



![5-ethyl-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4997270.png)